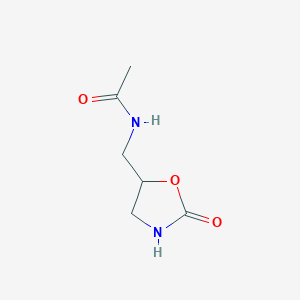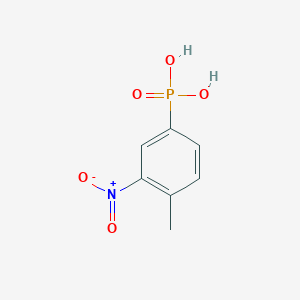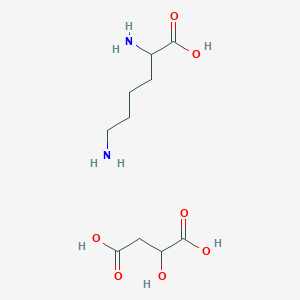
(2S)-2,6-diaminohexanoic acid,(2S)-2-hydroxybutanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2,6-diaminohexanoic acid and (2S)-2-hydroxybutanedioic acid are organic compounds with significant roles in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
(2S)-2,6-diaminohexanoic acid (L-lysine)
Biosynthesis: L-lysine is synthesized in microorganisms and plants via the diaminopimelate (DAP) pathway or the α-aminoadipate (AAA) pathway.
Chemical Synthesis: Industrially, L-lysine is produced through fermentation using bacteria such as under controlled conditions of pH, temperature, and nutrient supply.
-
(2S)-2-hydroxybutanedioic acid (L-malic acid)
Biosynthesis: L-malic acid is naturally produced in living organisms as part of the citric acid cycle.
Chemical Synthesis: Industrial production involves the hydration of fumaric acid or maleic acid using catalysts under specific temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions
-
(2S)-2,6-diaminohexanoic acid (L-lysine)
Oxidation: L-lysine can undergo oxidative deamination to produce α-keto acids.
Reduction: It can be reduced to form various derivatives used in pharmaceuticals.
Substitution: L-lysine reacts with acylating agents to form N-acyl derivatives.
-
(2S)-2-hydroxybutanedioic acid (L-malic acid)
Oxidation: L-malic acid can be oxidized to oxaloacetic acid.
Reduction: It can be reduced to form malic acid derivatives.
Substitution: L-malic acid reacts with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Acylating agents like acetic anhydride and alcohols are commonly used.
Major Products
L-lysine: α-keto acids, N-acyl derivatives.
L-malic acid: Oxaloacetic acid, malic acid esters.
Applications De Recherche Scientifique
Chemistry
L-lysine: Used in the synthesis of biodegradable polymers and as a chiral building block in organic synthesis.
L-malic acid: Utilized as a precursor in the synthesis of various organic compounds.
Biology
L-lysine: Essential for protein synthesis and plays a role in collagen formation.
L-malic acid: Involved in the citric acid cycle, crucial for energy production in cells.
Medicine
L-lysine: Used as a dietary supplement to promote growth and tissue repair.
L-malic acid: Employed in the treatment of fibromyalgia and chronic fatigue syndrome.
Industry
L-lysine: Added to animal feed to enhance growth and improve feed efficiency.
L-malic acid: Used as a flavor enhancer and preservative in the food and beverage industry.
Mécanisme D'action
-
(2S)-2,6-diaminohexanoic acid (L-lysine)
Mechanism: L-lysine is incorporated into proteins during translation by ribosomes. It interacts with various enzymes and receptors, influencing metabolic pathways.
Molecular Targets: Ribosomes, enzymes involved in collagen synthesis, and receptors in the central nervous system.
-
(2S)-2-hydroxybutanedioic acid (L-malic acid)
Mechanism: L-malic acid participates in the citric acid cycle, facilitating the production of ATP through oxidative phosphorylation.
Molecular Targets: Enzymes such as malate dehydrogenase and fumarase.
Comparaison Avec Des Composés Similaires
-
Similar Compounds
L-lysine: Similar amino acids include L-arginine and L-ornithine.
L-malic acid: Similar compounds include citric acid and fumaric acid.
-
Uniqueness
L-lysine: Unique due to its essential role in protein synthesis and its involvement in collagen formation.
L-malic acid: Distinct for its role in the citric acid cycle and its use as a flavor enhancer.
Conclusion
(2S)-2,6-diaminohexanoic acid and (2S)-2-hydroxybutanedioic acid are vital compounds with diverse applications in chemistry, biology, medicine, and industry. Their unique properties and mechanisms of action make them indispensable in various scientific and industrial processes.
Propriétés
Formule moléculaire |
C10H20N2O7 |
|---|---|
Poids moléculaire |
280.28 g/mol |
Nom IUPAC |
2,6-diaminohexanoic acid;2-hydroxybutanedioic acid |
InChI |
InChI=1S/C6H14N2O2.C4H6O5/c7-4-2-1-3-5(8)6(9)10;5-2(4(8)9)1-3(6)7/h5H,1-4,7-8H2,(H,9,10);2,5H,1H2,(H,6,7)(H,8,9) |
Clé InChI |
NWZSZGALRFJKBT-UHFFFAOYSA-N |
SMILES canonique |
C(CCN)CC(C(=O)O)N.C(C(C(=O)O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4R)-4-fluoro-2-methyl-pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B13890112.png)
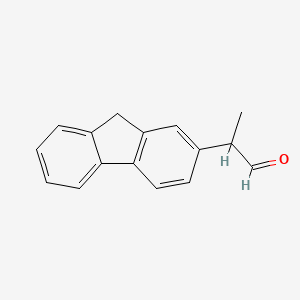
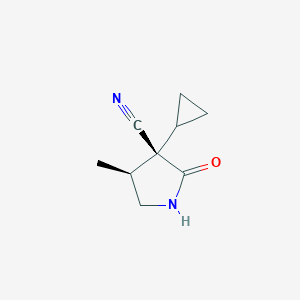
![5-[[Benzyl(methyl)amino]methyl]-2-methylaniline](/img/structure/B13890141.png)

![4-({[Tert-butyl(diphenyl)silyl]oxy}methyl)thiophene-2-carboxylic acid](/img/structure/B13890153.png)
![7-(4-Piperidyl)-1,3-dihydrofuro[3,4-c]pyridine;dihydrochloride](/img/structure/B13890158.png)

![Benzonitrile, 5-[(1-methylpropyl)propylamino]-2-nitro-](/img/structure/B13890172.png)



